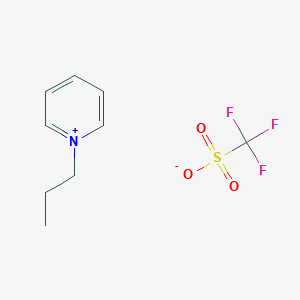

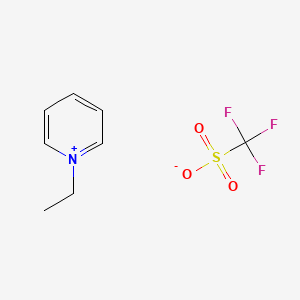

1-Ethylpyridinium triflate; 99%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Ethylpyridinium triflate is an ionic liquid that has been the subject of various studies . It exhibits a high variability of temperature ranges within which freezing and melting occur .

Chemical Reactions Analysis

1-Ethylpyridinium triflate exhibits a first-order phase transition, with freezing occurring faster with a larger temperature contrast (cooling rate) between the initially hotter sample and the colder surrounding . This is a clear exhibition of the Mpemba effect .Physical And Chemical Properties Analysis

1-Ethylpyridinium triflate has a density of 1.40 g/cm³ at 24 °C and a conductivity of 4.34 mS/cm at 24 °C . Its molecular weight is 257.23, and it has a melting point greater than room temperature .Mechanism of Action

Target of Action

1-Ethylpyridinium triflate is an ionic liquid . Its primary target is the thermal energy storage (TES) system, specifically the latent heat storage (LHTES) sub-category . It acts as a phase change material (PCM) in this system .

Mode of Action

The compound undergoes a first-order phase transition, transitioning from one state to another, most commonly from solid to liquid . This phase transition exhibits a high variability of temperature ranges, within which freezing and melting occur .

Biochemical Pathways

The compound doesn’t directly interact with biochemical pathways. Instead, it’s involved in physical processes related to phase transitions . It absorbs/releases heat isothermally during its transition from one state to another .

Pharmacokinetics

As an ionic liquid, 1-Ethylpyridinium triflate doesn’t have traditional pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). Its phase transition properties are crucial for its function in thermal energy storage .

Result of Action

The compound’s phase transition results in the absorption or release of heat, contributing to energy storage . Despite the almost constant absolute enthalpies of phase transition, the freezing occurs faster with a larger temperature contrast (cooling rate) between the initially hotter sample and the colder surrounding .

Action Environment

The action of 1-Ethylpyridinium triflate is influenced by environmental factors such as temperature . The temperature contrast or cooling rate between the compound and its surroundings affects the speed of freezing .

Advantages and Limitations for Lab Experiments

The use of 1-Ethylpyridinium triflate; 99% in laboratory experiments has several advantages. It is a highly active catalyst, allowing for the rapid and efficient synthesis of a variety of organic molecules. Additionally, it is relatively inexpensive and readily available. However, there are some drawbacks to its use in laboratory experiments. It is hygroscopic, which can make it difficult to store and handle. Additionally, it is not very soluble in water, which can limit its use in certain reactions.

Future Directions

1-Ethylpyridinium triflate; 99% has many potential applications in the future. It could be used to synthesize a variety of complex molecules, such as peptides and proteins. Additionally, it could be used to develop new drugs for the treatment of various diseases. It could also be used to develop new catalysts for use in organic synthesis. Finally, it could be used to develop new materials for use in a variety of industries, such as energy storage, electronics, and aerospace.

Synthesis Methods

1-Ethylpyridinium triflate; 99% is synthesized by the reaction of 1-ethylpyridinium chloride with trifluoromethanesulfonic acid. This reaction occurs in the presence of a base, such as sodium hydroxide or potassium hydroxide, and yields 1-Ethylpyridinium triflate; 99% as the product. The reaction is typically carried out in an aqueous medium at a temperature of 80-90°C.

Scientific Research Applications

1-Ethylpyridinium triflate; 99% has been used in a variety of scientific research applications, including organic synthesis, catalysis, and drug discovery. It has been used as a catalyst in the synthesis of a variety of organic molecules, including pharmaceuticals and other therapeutic agents. It has also been used as a chiral catalyst in the synthesis of chiral molecules, such as enantiomerically pure compounds. Additionally, 1-Ethylpyridinium triflate; 99% has been used in the synthesis of peptides, carbohydrates, and other complex molecules.

Safety and Hazards

properties

IUPAC Name |

1-ethylpyridin-1-ium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N.CHF3O3S/c1-2-8-6-4-3-5-7-8;2-1(3,4)8(5,6)7/h3-7H,2H2,1H3;(H,5,6,7)/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFJZKUSFRPUSGV-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9049291 |

Source

|

| Record name | 1-Ethylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3878-80-6 |

Source

|

| Record name | 1-Ethylpyridinium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9049291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)

![3-[(Dichlorofluoromethylthio)(trifluoromethyl)amino]benzoyl fluoride](/img/structure/B6299738.png)